S32826 S32826 S32826 is an inhibitor of autotaxin.
Brand Name: Vulcanchem
CAS No.: 1103672-43-0
VCID:
InChI: InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2
SMILES: CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+]
Molecular Formula: C21H34NNa2O4P
Molecular Weight: 441.45

S32826

CAS No.: 1103672-43-0

Inhibitors

VCID:

Molecular Formula: C21H34NNa2O4P

Molecular Weight: 441.45

Purity: >98% (or refer to the Certificate of Analysis)

S32826 - 1103672-43-0

CAS No. 1103672-43-0
Product Name S32826
Molecular Formula C21H34NNa2O4P
Molecular Weight 441.45
IUPAC Name disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
Standard InChI InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2
Standard InChIKey DGRFALMFDGBLCP-UHFFFAOYSA-L
SMILES CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+]
Appearance Solid powder
Description S32826 is an inhibitor of autotaxin.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms S32826; S-32826; S 32826;
Reference 1: Hirane M, Ishii S, Tomimatsu A, Fukushima K, Takahashi K, Fukushima N, Honoki K, Tsujiuchi T. Different induction of LPA receptors by chemical liver carcinogens regulates cellular functions of liver epithelial WB-F344 cells. Mol Carcinog. 2016 Nov;55(11):1573-1583. doi: 10.1002/mc.22410. Epub 2015 Sep 17. PubMed PMID: 26377854.
2: Mori S, Araki M, Ishii S, Hirane M, Fukushima K, Tomimatsu A, Takahashi K, Fukushima N, Tsujiuchi T. LPA signaling through LPA receptors regulates cellular functions of endothelial cells treated with anticancer drugs. Mol Cell Biochem. 2015 Oct;408(1-2):147-54. doi: 10.1007/s11010-015-2490-3. Epub 2015 Jun 27. PubMed PMID: 26116018.
3: Katakai T, Kondo N, Ueda Y, Kinashi T. Autotaxin produced by stromal cells promotes LFA-1-independent and Rho-dependent interstitial T cell motility in the lymph node paracortex. J Immunol. 2014 Jul 15;193(2):617-26. doi: 10.4049/jimmunol.1400565. Epub 2014 Jun 16. PubMed PMID: 24935929.
4: Fisher N, Hilton-Bolt T, Edwards MG, Haxton KJ, McKenzie M, Allin SM, Richardson A. Dendrimer Conjugate of [4-(Tetradecanoylamino)benzyl]phosphonic Acid (S32826) as an Autotaxin Inhibitor. ACS Med Chem Lett. 2013 Nov 18;5(1):34-9. doi: 10.1021/ml4003106. eCollection 2014 Jan 9. PubMed PMID: 24900771; PubMed Central PMCID: PMC4027627.
5: Iyer P, Lalane R 3rd, Morris C, Challa P, Vann R, Rao PV. Autotaxin-lysophosphatidic acid axis is a novel molecular target for lowering intraocular pressure. PLoS One. 2012;7(8):e42627. doi: 10.1371/journal.pone.0042627. Epub 2012 Aug 20. PubMed PMID: 22916143; PubMed Central PMCID: PMC3423407.
6: Jiang G, Madan D, Prestwich GD. Aromatic phosphonates inhibit the lysophospholipase D activity of autotaxin. Bioorg Med Chem Lett. 2011 Sep 1;21(17):5098-101. doi: 10.1016/j.bmcl.2011.03.068. Epub 2011 Mar 23. PubMed PMID: 21489790; PubMed Central PMCID: PMC3140587.
7: Li S, Wang B, Xu Y, Zhang J. Autotaxin is induced by TSA through HDAC3 and HDAC7 inhibition and antagonizes the TSA-induced cell apoptosis. Mol Cancer. 2011 Feb 12;10:18. doi: 10.1186/1476-4598-10-18. PubMed PMID: 21314984; PubMed Central PMCID: PMC3055229.
8: Gaetano CG, Samadi N, Tomsig JL, Macdonald TL, Lynch KR, Brindley DN. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells. Mol Carcinog. 2009 Sep;48(9):801-9. doi: 10.1002/mc.20524. PubMed PMID: 19204929; PubMed Central PMCID: PMC2736327.
9: Ferry G, Moulharat N, Pradère JP, Desos P, Try A, Genton A, Giganti A, Beucher-Gaudin M, Lonchampt M, Bertrand M, Saulnier-Blache JS, Tucker GC, Cordi A, Boutin JA. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool. J Pharmacol Exp Ther. 2008 Dec;327(3):809-19. doi: 10.1124/jpet.108.141911. Epub 2008 Aug 28. PubMed PMID: 18755937.
PubChem Compound 71311878
Last Modified Nov 11 2021
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